molecular formula C10H17Cl2FN2O B1420885 N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride CAS No. 1185297-32-8

N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Cat. No. B1420885
M. Wt: 271.16 g/mol
InChI Key: VQOVQDMQFMLGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15FN2O•2HCl and it has a molecular weight of 271.16 .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is represented by the formula C10H15FN2O•2HCl . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

“N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” has a molecular weight of 271.16 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

  • Metal Ion Recognition and Fluorescence Imaging :

    • A study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives for metal ion recognition. These fluoroionophores, including compounds similar in structure to N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride, showed specific metal recognition, particularly for Zn+2 and Cd+2. These compounds were preliminarily tested for cellular metal staining using fluorescence methods (Hong et al., 2012).
  • pH Sensitive Probes :

    • Rhee et al. (1995) synthesized fluorinated o-aminophenol derivatives as pH-sensitive probes. These compounds, closely related to the chemical structure , exhibited pK values in the physiological range and showed little affinity for other ions at physiological levels. The research underscores their potential in measuring intracellular pH (Rhee et al., 1995).
  • Synthesis and Antitumor Activity :

    • Xiong et al. (2009) reported on the synthesis of amino acid ester derivatives containing 5-fluorouracil, a structure related to the compound . These synthesized compounds were tested for antitumor activity, showing inhibitory effects against certain cancer cell lines, indicating potential applications in cancer therapy (Xiong et al., 2009).
  • Alzheimer’s Disease Research :

    • Shoghi-Jadid et al. (2002) used a derivative of N,N-dimethylamine in conjunction with positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights the use of such compounds in diagnostic imaging for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
  • Selective Detection of Picric Acid :

    • Dhanunjayarao et al. (2016) synthesized N,N-dimethylamine-decorated fluorescent imidazole borates for the selective detection of trinitrophenol/picric acid. The compound's structure is similar to the query chemical, underscoring its application in detecting hazardous materials (Dhanunjayarao et al., 2016).
  • Synthesis of Metal Nanoparticle-Loaded Poly(ethylene imine) Composite Hydrogels :

    • Feng et al. (2020) discussed the synthesis of Ag/Pd nanoparticle-loaded poly(ethylene imine) composite hydrogels using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-N-hydroxysuccinimide. These hydrogels demonstrate potential applications in organic catalytic degradation and wastewater treatment (Feng et al., 2020).

properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-fluoroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O.2ClH/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOVQDMQFMLGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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